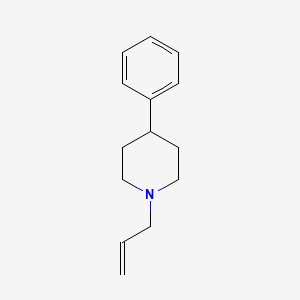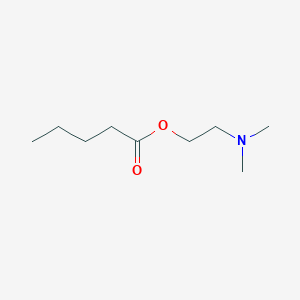
2-(Dimethylamino)ethyl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl pentanoate is an ester compound characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a pentanoate group. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl pentanoate can be synthesized through the esterification reaction between pentanoic acid and 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl pentanoate undergoes various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and alcohol product.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Pentanoic acid and 2-(dimethylamino)ethanol.
Transesterification: A different ester and alcohol.
Reduction: 2-(Dimethylamino)ethyl alcohol.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl pentanoate has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethyl pentanoate involves its hydrolysis to produce pentanoic acid and 2-(dimethylamino)ethanol. The ester linkage is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This hydrolysis reaction is essential for the compound’s biological activity and its potential use in drug delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Methyl butyrate: An ester with a similar functional group but different carbon chain lengths.
Uniqueness
2-(Dimethylamino)ethyl pentanoate is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to other esters.
Propiedades
Número CAS |
36584-86-8 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl pentanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-9(11)12-8-7-10(2)3/h4-8H2,1-3H3 |
Clave InChI |
DPIKKTSTDVVXGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


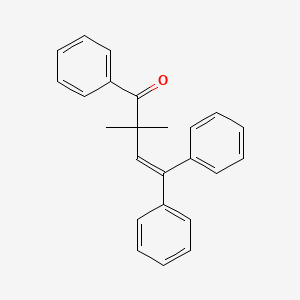
![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
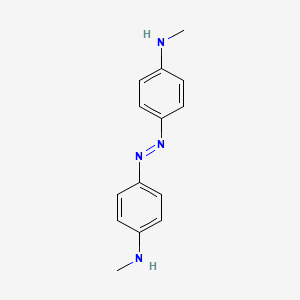
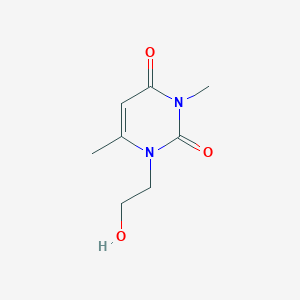


![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
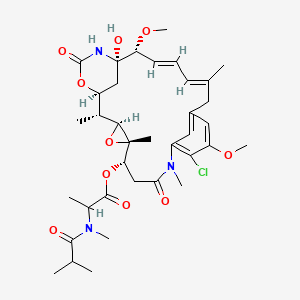
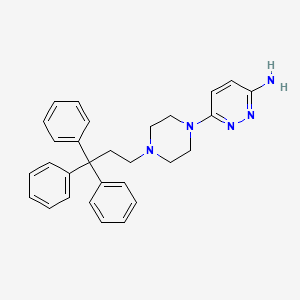
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
